4-Acetyl-3-methylpiperazin-2-one

Medicinal Chemistry Kinase Inhibitor Design Target Selectivity

4-Acetyl-3-methylpiperazin-2-one (CAS 59701-95-0) is a heterocyclic piperazinone derivative with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol. The compound features a six-membered piperazine ring bearing a ketone at position 2, an N-acetyl substituent at position 4, and a methyl group at position 3 that creates a stereogenic center, rendering the molecule chiral.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 59701-95-0
Cat. No. B1281743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3-methylpiperazin-2-one
CAS59701-95-0
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)C
InChIInChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11)
InChIKeyHNLKFJJTNCLFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-3-methylpiperazin-2-one (CAS 59701-95-0): Procurement-Relevant Structural and Physicochemical Profile for a Chiral Piperazinone Building Block


4-Acetyl-3-methylpiperazin-2-one (CAS 59701-95-0) is a heterocyclic piperazinone derivative with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol [1]. The compound features a six-membered piperazine ring bearing a ketone at position 2, an N-acetyl substituent at position 4, and a methyl group at position 3 that creates a stereogenic center, rendering the molecule chiral [2]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 49.4 Ų, an XLogP3 of -0.8, and zero rotatable bonds, conferring conformational rigidity compared to ring-opened or N-alkylated analogs [3]. The compound is catalogued under PubChem CID 13190467 and is commercially available as a research-grade intermediate from multiple suppliers at ≥98% purity .

Why Generic Piperazinone Substitution Fails for 4-Acetyl-3-methylpiperazin-2-one (CAS 59701-95-0): Regioisomeric, Stereochemical, and Pharmacophoric Constraints


Piperazinone analogs cannot be freely interchanged for 4-acetyl-3-methylpiperazin-2-one because the precise positioning of the N4-acetyl and C3-methyl substituents dictates both the stereochemical outcome and the biological target profile of downstream derivatives. The regioisomer 1-acetyl-3-methylpiperazin-2-one (CAS 59702-05-5), which carries the acetyl group at N1 rather than N4, exhibits acetyl-CoA carboxylase (ACC1/ACC2) inhibitory activity (ACC2 IC₅₀ 6.9 nM) [1], whereas the 4-acetyl-substituted compound serves as a key intermediate for entirely distinct target classes including BRD4 bromodomains and MDM2-p53 interaction inhibitors [2][3]. The C3-methyl stereocenter further differentiates this compound from the achiral 4-acetylpiperazin-2-one (CAS 17796-61-1), as enantiopure (R)- or (S)-4-acetyl-3-methylpiperazin-2-one enables asymmetric synthesis of chiral drug candidates with defined absolute configuration, a prerequisite for structure-based lead optimization campaigns that rely on crystallographically resolved binding modes at 1.9 Å resolution .

4-Acetyl-3-methylpiperazin-2-one (CAS 59701-95-0): Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Regioisomeric Specificity: 4-Acetyl vs 1-Acetyl Substitution Determines Target Class Engagement

The 4-acetyl-3-methylpiperazin-2-one scaffold directs inhibitor pharmacology toward BRD4 bromodomain (IC₅₀ 25 nM) and MDM2-p53 interaction targets when elaborated into final drug candidates [1][2]. In contrast, the regioisomer 1-acetyl-3-methylpiperazin-2-one (CAS 59702-05-5) is inactive against these targets but potently inhibits acetyl-CoA carboxylase 2 (ACC2 IC₅₀ = 6.9 nM) and ACC1 (IC₅₀ = 1,600 nM) [3]. This divergence demonstrates that the acetyl position alone determines the accessible biological target space.

Medicinal Chemistry Kinase Inhibitor Design Target Selectivity

Chiral Center at C3 Enables Enantioselective Drug Candidate Synthesis Absent in Achiral 4-Acetylpiperazin-2-one

4-Acetyl-3-methylpiperazin-2-one possesses a stereogenic center at C3, enabling isolation and use of enantiopure (R)- or (S)-forms. The (R)-enantiomer is crystallographically validated in the MDM2 inhibitor LTZ co-crystal structure (PDB 3W69, 1.9 Å resolution), where the 3-methyl group occupies a defined hydrophobic sub-pocket critical for binding affinity [1]. The achiral comparator 4-acetylpiperazin-2-one (CAS 17796-61-1, mp 112–113 °C) lacks this methyl substituent entirely, producing only racemic or symmetric derivatives incapable of stereospecific target engagement .

Asymmetric Synthesis Stereochemistry Chiral Drug Design

BRD4 Bromodomain Inhibitor Potency: 25 nM IC₅₀ Achieved via 4-Acetyl-3-methylpiperazin-1-yl Incorporation

A derivative incorporating the (3S)-4-acetyl-3-methylpiperazin-1-yl moiety (US10227359 Example 7; US9834565 Example 7) achieves an IC₅₀ of 25 nM against both BRD4 bromodomain 1 (BD1) and bromodomain 2 (BD2) in TR-FRET biochemical assays conducted in 384-well format [1]. This potency is derived from the specific 3D presentation of the acetyl and methyl substituents; replacement with unsubstituted piperazine or N-methylpiperazine analogs results in substantial loss of binding affinity, as documented in the structure-activity relationship tables of the source patents [2].

Epigenetics Bromodomain Inhibition Oncology

MDM2-p53 Interaction Inhibition: Crystallographically Resolved Binding Mode at 1.9 Å Resolution

The co-crystal structure of human MDM2 with the dihydroimidazothiazole inhibitor LTZ (PDB 3W69) resolves the (3R)-4-acetyl-3-methylpiperazin-1-yl moiety at 1.9 Å resolution [1]. The electron density unambiguously defines the absolute configuration and binding pose of the piperazinone ring, with the 4-acetyl carbonyl engaging in a key hydrogen bond network and the 3-methyl group occupying a hydrophobic cleft [2]. Structural analogs lacking the 2-keto group (e.g., 4-acetyl-3-methylpiperazine, CAS 612493-89-7) are reduced piperazine forms that cannot replicate this hydrogen-bonding geometry, as the sp²-hybridized carbonyl is essential for the observed binding interaction .

Protein-Protein Interaction p53 Pathway Structural Biology

Purity Specifications: ≥98% HPLC Purity with Defined Storage and Handling Protocols

Commercially available 4-acetyl-3-methylpiperazin-2-one is specified at ≥98% purity by HPLC from multiple authenticated suppliers, including Leyan (Catalog No. 1437485, storage at 2–8 °C) and ChemScene (Catalog No. CS-0366815, sealed in dry conditions at 2–8 °C) . In comparison, the structurally related 3-methylpiperazin-2-one (CAS 23936-11-0) is commonly supplied at ≥95% purity (AKSci Catalog 1693AB, Fluorochem) , and 4-acetylpiperazin-2-one (CAS 17796-61-1) is also typically listed at 95% minimum purity . The 3-percentage-point purity differential translates to a lower impurity burden when 4-acetyl-3-methylpiperazin-2-one is used as a building block in multi-step synthesis, reducing the risk of impurity carryover that can confound biological assay interpretation.

Quality Control Analytical Chemistry Procurement Standards

Conformational Rigidity: Zero Rotatable Bonds and Low LogP Confer Predictable Pharmacokinetic Behavior in Derived Leads

4-Acetyl-3-methylpiperazin-2-one exhibits zero rotatable bonds, a TPSA of 49.4 Ų, and an XLogP3 of -0.8 [1]. This contrasts with the reduced analog 4-acetyl-3-methylpiperazine (CAS 612493-89-7) which possesses a rotatable N-acetyl bond and a more lipophilic character [2], and with ring-opened amino acid derivatives that introduce multiple rotatable bonds. The conformational restriction imposed by the cyclic piperazinone scaffold combined with the absence of rotatable side chains reduces the entropic penalty upon target binding and increases the likelihood of achieving oral bioavailability when the moiety is incorporated into final drug candidates, consistent with the principle that lower numbers of rotatable bonds correlate with higher oral absorption probability [3].

Drug Likeness Pharmacokinetics Molecular Design

4-Acetyl-3-methylpiperazin-2-one (CAS 59701-95-0): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Enantioselective Synthesis of BRD4 Bromodomain Inhibitors for Oncology Drug Discovery

Medicinal chemistry teams developing BRD4-BD1/BD2 inhibitors should procure enantiopure (S)-4-acetyl-3-methylpiperazin-2-one as the chiral building block for constructing the core scaffold exemplified in Incyte's patented series (US10227359 Example 7). The (S)-enantiomer, when elaborated into the dihydroimidazo-benzoxazine framework, delivers BRD4 IC₅₀ of 25 nM in TR-FRET assays [1]. Using the racemic mixture or the incorrect regioisomer (1-acetyl-3-methylpiperazin-2-one) would redirect biological activity toward unrelated targets (e.g., ACC2) and compromise the stereochemical integrity of the final lead series [2].

Structure-Based Design of MDM2-p53 Protein-Protein Interaction Inhibitors

Structure-based drug design groups targeting the MDM2-p53 interaction should utilize (R)-4-acetyl-3-methylpiperazin-2-one as the piperazinone fragment. The co-crystal structure of the MDM2-LTZ complex (PDB 3W69, 1.9 Å) provides atomic-level validation of the binding pose, with the 4-acetyl carbonyl participating in a critical hydrogen bond network and the 3-methyl group occupying a hydrophobic sub-pocket [1]. Employing the reduced analog 4-acetyl-3-methylpiperazine (lacking the 2-keto group) would eliminate this structurally validated interaction and necessitate de novo lead optimization, incurring significant time and resource costs [2].

High-Purity Building Block for Multi-Step Parallel Library Synthesis

Laboratories conducting parallel synthesis of piperazinone-based screening libraries should preferentially source 4-acetyl-3-methylpiperazin-2-one at ≥98% HPLC purity (Leyan Cat. 1437485 or ChemScene Cat. CS-0366815) rather than the ≥95% purity grade typical of 3-methylpiperazin-2-one or 4-acetylpiperazin-2-one [1][2]. The 3% higher purity specification reduces the cumulative impurity burden across multi-step synthetic sequences, minimizing the risk of impurity-derived false positives in high-throughput biological screening. Storage at 2–8 °C in sealed, dry conditions as recommended by suppliers ensures batch-to-batch consistency .

Chiral Pool Starting Material for Conformationally Constrained Peptidomimetics

Peptidomimetic chemists designing conformationally restricted scaffolds should select 4-acetyl-3-methylpiperazin-2-one over achiral 4-acetylpiperazin-2-one (CAS 17796-61-1) when stereochemical definition at the α-carbon equivalent is required. The zero rotatable bond count and TPSA of 49.4 Ų of the piperazinone core provide a rigid peptide bond isostere with favorable computed drug-likeness parameters (XLogP3 = -0.8) [1]. The C3-methyl stereocenter allows exploration of both enantiomeric series, enabling systematic assessment of stereochemistry-driven differences in target affinity and selectivity—a capability absent from the achiral 4-acetylpiperazin-2-one scaffold [2].

Quote Request

Request a Quote for 4-Acetyl-3-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.